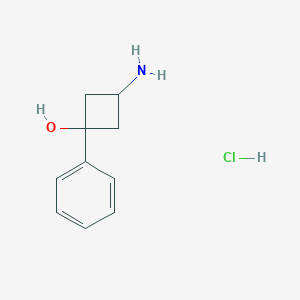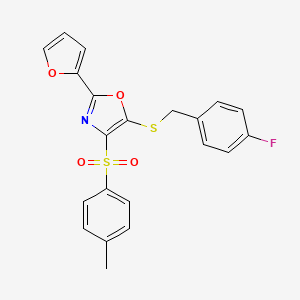
5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole” is a synthetic organic compound that features a combination of fluorobenzyl, furan, and tosyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole” typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tosyl Group: Tosylation can be performed using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Fluorobenzyl Group: This step might involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with a thiol group.
Incorporation of the Furan Ring: The furan ring can be introduced through coupling reactions or by using furan-containing starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.
Reduction: Reduction reactions could target the oxazole ring or the fluorobenzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, “5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biological and medicinal research, this compound could be investigated for its potential as a pharmacophore. The presence of fluorine, sulfur, and aromatic rings suggests it might interact with biological targets such as enzymes or receptors.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action for “5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole” would depend on its specific application. In a biological context, it might interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Chlorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
- 5-((4-Methylbenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
- 5-((4-Nitrobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
Uniqueness
“5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole” is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO4S2/c1-14-4-10-17(11-5-14)29(24,25)20-21(27-19(23-20)18-3-2-12-26-18)28-13-15-6-8-16(22)9-7-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAHMCYVCRWEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
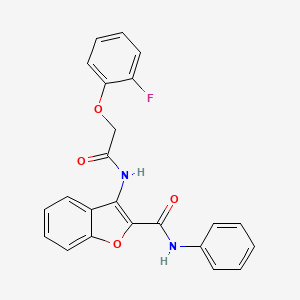
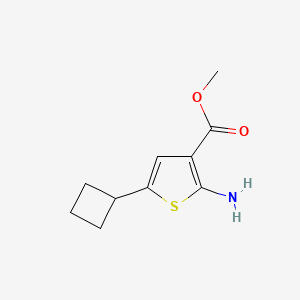
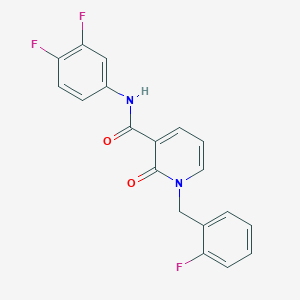
![methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2808593.png)
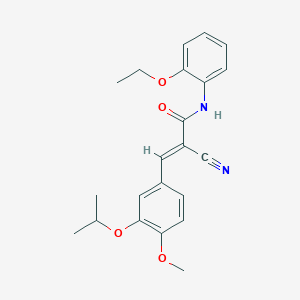
![1-((1R,5S)-8-(2-(2-chloro-6-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2808595.png)
![3-Amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2808596.png)
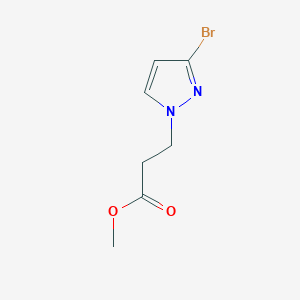
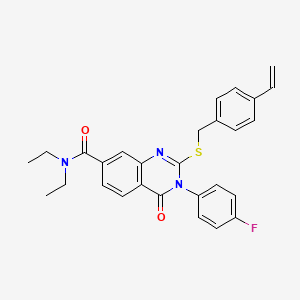
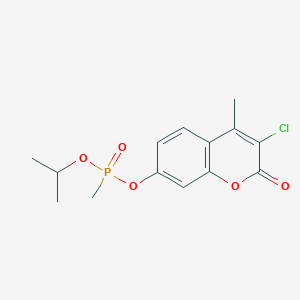
![(E)-N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-cyano-3-ethoxyprop-2-enamide](/img/structure/B2808603.png)
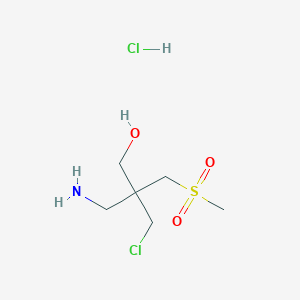
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2808607.png)
